
1-(3-((6-(Dimetilamino)piridazin-3-il)oxi)pirrolidin-1-il)-2-etoxietanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and an ethoxyethanone moiety. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.
Aplicaciones Científicas De Investigación
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone has several scientific research applications:
Biology: The compound can be used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions involving suitable precursors.
Linking the Pyridazine and Pyrrolidine Rings: The pyridazine and pyrrolidine rings are linked through an ether bond formation, typically using an alkylating agent.
Introduction of the Ethoxyethanone Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the pyridazine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Mecanismo De Acción
The mechanism of action of 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The pyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The dimethylamino group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets involved would depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit a range of pharmacological activities, including antihypertensive and anti-inflammatory effects.
Pyrrolidine Derivatives: Compounds with the pyrrolidine ring are known for their biological activity and are used in drug discovery.
Uniqueness
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is unique due to the combination of its structural features, which may confer distinct pharmacological properties. The presence of both pyridazine and pyrrolidine rings, along with the dimethylamino and ethoxyethanone groups, allows for diverse interactions with biological targets and potential therapeutic applications.
Propiedades
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-ethoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-4-20-10-14(19)18-8-7-11(9-18)21-13-6-5-12(15-16-13)17(2)3/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDGTQNTNBPRJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(C1)OC2=NN=C(C=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-(3,5-dichloroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B2362495.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2362496.png)
![3-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)propanamide](/img/structure/B2362497.png)
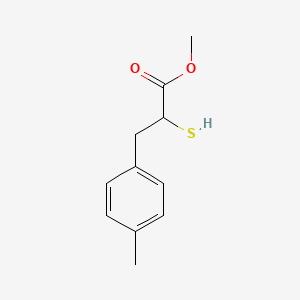
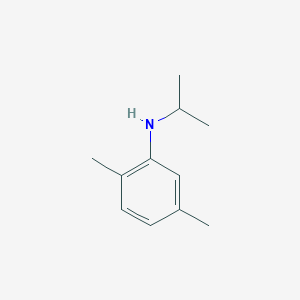
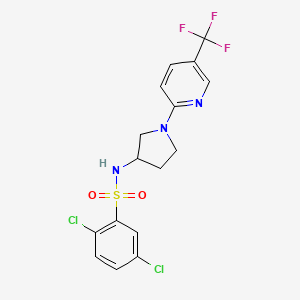

![7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)
![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2362508.png)
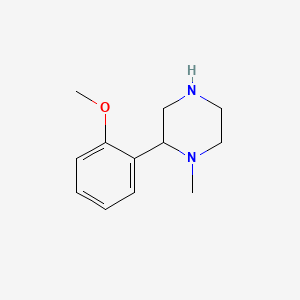
![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)

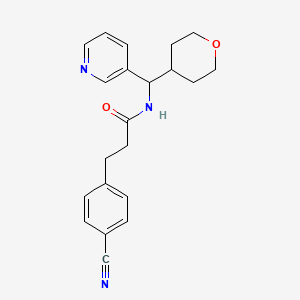
![N-[3-(dimethylamino)propyl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B2362514.png)
